![molecular formula C14H26O2Si B14146658 Triethyl[(2-methoxy-5-methylcyclohexa-1,4-dien-1-yl)oxy]silane CAS No. 88780-26-1](/img/structure/B14146658.png)
Triethyl[(2-methoxy-5-methylcyclohexa-1,4-dien-1-yl)oxy]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triethyl[(2-methoxy-5-methylcyclohexa-1,4-dien-1-yl)oxy]silane is a chemical compound with the molecular formula C16H28O2Si. It is a derivative of cyclohexa-1,4-diene, featuring a triethylsilyl group and a methoxy-methyl substitution.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl[(2-methoxy-5-methylcyclohexa-1,4-dien-1-yl)oxy]silane typically involves the reaction of 2-methoxy-5-methylcyclohexa-1,4-diene with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
化学反应分析
Types of Reactions
Triethyl[(2-methoxy-5-methylcyclohexa-1,4-dien-1-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: Nucleophilic substitution reactions can replace the methoxy or methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
科学研究应用
Triethyl[(2-methoxy-5-methylcyclohexa-1,4-dien-1-yl)oxy]silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound can be used in the study of silicon-based biochemistry and its interactions with biological molecules.
Industry: Used in the production of advanced materials, including silicon-based polymers and coatings.
作用机制
The mechanism of action of Triethyl[(2-methoxy-5-methylcyclohexa-1,4-dien-1-yl)oxy]silane involves its ability to undergo various chemical transformations. The triethylsilyl group can act as a protecting group for hydroxyl functionalities, while the methoxy-methyl substitution can participate in nucleophilic or electrophilic reactions. The compound’s reactivity is influenced by the electronic and steric effects of its substituents .
相似化合物的比较
Similar Compounds
Triethylsilyl chloride: A precursor in the synthesis of Triethyl[(2-methoxy-5-methylcyclohexa-1,4-dien-1-yl)oxy]silane.
Methoxycyclohexane: Shares the methoxy group but lacks the silyl substitution.
Methylcyclohexane: Similar structure but without the methoxy and silyl groups.
Uniqueness
This compound is unique due to its combination of a triethylsilyl group and a methoxy-methyl substitution on a cyclohexa-1,4-diene framework. This unique structure imparts specific reactivity and stability characteristics that are valuable in various chemical and industrial applications .
属性
CAS 编号 |
88780-26-1 |
|---|---|
分子式 |
C14H26O2Si |
分子量 |
254.44 g/mol |
IUPAC 名称 |
triethyl-(2-methoxy-5-methylcyclohexa-1,4-dien-1-yl)oxysilane |
InChI |
InChI=1S/C14H26O2Si/c1-6-17(7-2,8-3)16-14-11-12(4)9-10-13(14)15-5/h9H,6-8,10-11H2,1-5H3 |
InChI 键 |
KPXVCWRLHGNHJQ-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)OC1=C(CC=C(C1)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]ethan-1-ol](/img/structure/B14146591.png)
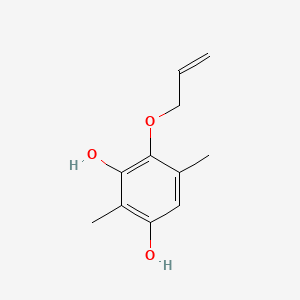
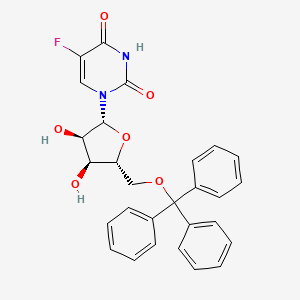

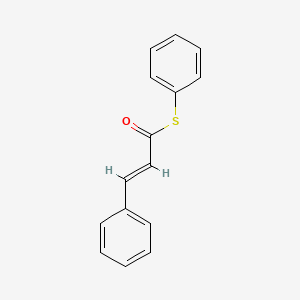
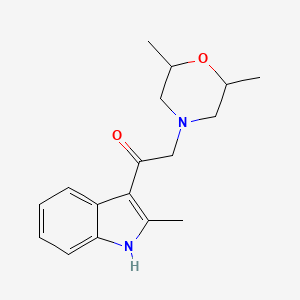
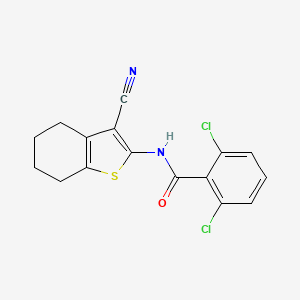
![6,7-Dichloro-3lambda~6~-thiabicyclo[3.2.0]hept-6-ene-3,3-dione](/img/structure/B14146637.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B14146638.png)
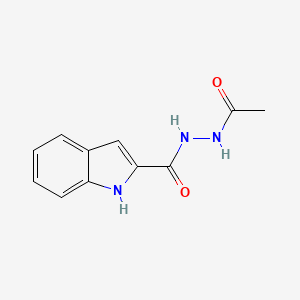
![2-{1-(4-fluorophenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B14146645.png)
![3-{2-[(2E)-2-(butan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B14146647.png)
![2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]ethan-1-ol](/img/structure/B14146659.png)
![N-(2-(1H-indol-3-yl)ethyl)-2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetamide](/img/structure/B14146663.png)
